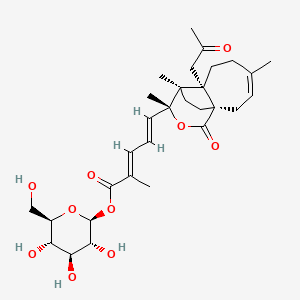

Pseudolaric acid A beta-D-glucoside

准备方法

合成路线和反应条件

假落叶松酸A-O-β-D-吡喃葡萄糖苷通常是从天然来源中分离出来的,而不是通过人工方法合成。 该化合物是从假落叶松树皮中提取的,使用甲醇、乙醇和二甲基亚砜 (DMSO) 等有机溶剂 . 提取过程包括将树皮研磨成细粉,然后进行溶剂提取和纯化,使用诸如高效液相色谱 (HPLC) 等技术 .

工业生产方法

假落叶松酸A-O-β-D-吡喃葡萄糖苷的工业生产涉及从假落叶松树皮中大规模提取。该过程包括收获树皮、干燥和研磨成细粉。 然后将粉末进行溶剂提取,然后使用 HPLC 纯化,以获得高纯度的化合物 .

化学反应分析

反应类型

假落叶松酸A-O-β-D-吡喃葡萄糖苷会发生各种化学反应,包括:

氧化: 该化合物可以被氧化形成不同的衍生物。

还原: 还原反应可以改变化合物中存在的官能团。

取代: 吡喃葡萄糖苷部分可以被其他官能团取代,形成新的衍生物。

常用试剂和条件

氧化: 常见的氧化剂包括高锰酸钾 (KMnO4) 和三氧化铬 (CrO3)。

还原: 使用硼氢化钠 (NaBH4) 和氢化锂铝 (LiAlH4) 等还原剂。

取代: 取代反应通常涉及亲核试剂,如羟胺 (NH2OH) 和肼 (N2H4)。

形成的主要产物

科学研究应用

Biological Activities

1. Anti-infection Properties

Pseudolaric acid A β-D-glucoside exhibits significant anti-infective properties against various pathogens:

- Antifungal Activity : It has been shown to inhibit the growth of fungi, making it a potential candidate for treating fungal infections .

- Antiviral Effects : Research indicates effectiveness against several viruses, including HIV and influenza, suggesting its role in antiviral drug development .

2. Anticancer Potential

The compound demonstrates notable anticancer activity through various mechanisms:

- Cell Cycle Arrest : Pseudolaric acid A β-D-glucoside induces cell cycle arrest in cancer cells, leading to apoptosis. This effect has been observed in multiple cancer types, including lung and breast cancers .

- Microtubule Disruption : Similar to its counterpart pseudolaric acid B, it disrupts microtubule dynamics, inhibiting cancer cell proliferation and migration .

Case Studies

Several studies have highlighted the efficacy of pseudolaric acid A β-D-glucoside:

作用机制

相似化合物的比较

假落叶松酸A-O-β-D-吡喃葡萄糖苷因其双重抗真菌和抗生育活性而独一无二。类似的化合物包括:

假落叶松酸B: 另一种具有抗真菌特性的二萜类化合物.

假落叶松酸C1和C2: 具有类似化学结构但不同生物活性的二萜类化合物.

脱乙酰基假落叶松酸A: 具有修饰的化学特性的衍生物.

生物活性

Pseudolaric acid A beta-D-glucoside (PAA-β-D-glucoside) is a bioactive compound derived from the root bark of Pseudolarix kaempferi, a species known for its medicinal properties in traditional Chinese medicine. This article delves into the biological activities of PAA-β-D-glucoside, highlighting its antifungal, anti-inflammatory, and potential contraceptive effects, supported by diverse research findings.

Overview of this compound

PAA-β-D-glucoside is a glucoside derivative of pseudolaric acid A, characterized by its unique structure that enhances its solubility and biological activity. The compound has garnered attention due to its dual antifungal and antifertility activities, making it a candidate for further pharmacological exploration.

PAA-β-D-glucoside exhibits significant antifungal properties, particularly against pathogenic fungi. Research indicates that it disrupts the integrity of fungal cell membranes, leading to cell lysis. The compound has been shown to inhibit mycelial growth and spore germination in various fungal species.

| Compound | EC50 (μg/mL) | Effect on Spore Germination | References |

|---|---|---|---|

| Pseudolaric Acid A | 1.62 | Strong inhibition | |

| Pseudolaric Acid B | 1.07 | Strong inhibition | |

| Pseudolaric Acid B β-D-glucoside | Not specified | Not specified |

In a study focused on Colletotrichum gloeosporioides, both pseudolaric acids A and B demonstrated potent antifungal activity, outperforming traditional fungicides like carbendazim in postharvest treatments of mango fruit .

Anti-inflammatory Properties

PAA-β-D-glucoside has also been associated with anti-inflammatory effects. It modulates inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes involved in inflammation processes. This activity suggests potential therapeutic applications in inflammatory diseases.

Antifertility Activity

The compound's antifertility effects have been documented, indicating its potential as a contraceptive agent. Research shows that PAA-β-D-glucoside interferes with reproductive cell functions, inhibiting fertilization and embryo development through mechanisms that may involve enzyme inhibition related to reproductive hormone signaling .

Molecular Mechanisms

The biological activity of PAA-β-D-glucoside is attributed to several molecular mechanisms:

- Enzyme Inhibition : It inhibits key enzymes involved in fungal cell wall synthesis and reproductive processes.

- Gene Expression Modulation : The compound alters gene expression patterns associated with inflammation and reproduction.

- Cell Cycle Arrest : Similar to its analogs, it may induce cell cycle arrest in cancer cells, contributing to its cytotoxic effects .

Case Studies and Research Findings

Several studies have explored the efficacy and mechanisms of action of PAA-β-D-glucoside:

- A study isolating pseudolaric acids from Pseudolarix kaempferi demonstrated the successful extraction and characterization of PAA-β-D-glucoside using high-speed counter-current chromatography (HSCCC). The isolated compounds exhibited purities above 97% .

- Another investigation assessed the antifungal activity of compounds from Cortex Pseudolaricis, revealing that PAA-β-D-glucoside significantly inhibited the growth of C. gloeosporioides at low concentrations, highlighting its potential as an effective natural fungicide .

属性

IUPAC Name |

[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (2E,4E)-5-[(1R,7S,8S,9R)-7-acetyloxy-4,9-dimethyl-11-oxo-10-oxatricyclo[6.3.2.01,7]tridec-3-en-9-yl]-2-methylpenta-2,4-dienoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H38O11/c1-15-7-11-27-12-9-19(28(27,13-8-15)38-17(3)30)26(4,39-25(27)35)10-5-6-16(2)23(34)37-24-22(33)21(32)20(31)18(14-29)36-24/h5-7,10,18-22,24,29,31-33H,8-9,11-14H2,1-4H3/b10-5+,16-6+/t18-,19+,20-,21+,22-,24+,26-,27-,28+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVYWRYGMQNKDQB-VHJBJYHKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CCC23CCC(C2(CC1)OC(=O)C)C(OC3=O)(C)C=CC=C(C)C(=O)OC4C(C(C(C(O4)CO)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC[C@]23CC[C@H]([C@]2(CC1)OC(=O)C)[C@@](OC3=O)(C)/C=C/C=C(\C)/C(=O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H38O11 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001276462 | |

| Record name | Pseudolaric acid A O-β-D-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001276462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

550.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98891-44-2 | |

| Record name | Pseudolaric acid A O-β-D-glucopyranoside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=98891-44-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pseudolaric acid A O-β-D-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001276462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 98891-44-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q1: What is the antimicrobial activity of Pseudolaric acid A beta-D-glucoside compared to other isolated compounds like Pseudolaric acid B?

A: The study explicitly states that among the eight isolated compounds, only Pseudolaric acid B displayed activity against Candida albicans []. Unfortunately, the research does not provide data on the antimicrobial activity of this compound. Further research is needed to assess its potential antimicrobial effects.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。